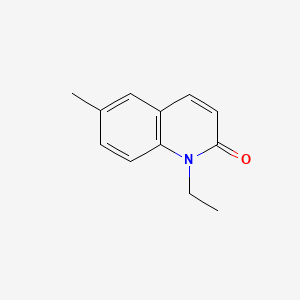
1,2,4,5-Tetraethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetraethylcyclohexane is an organic compound with the molecular formula C14H28. It is a derivative of cyclohexane, where four ethyl groups are substituted at the 1, 2, 4, and 5 positions of the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding tetraethyl-substituted benzene derivatives. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), to achieve the desired product .
化学反応の分析
Types of Reactions
1,2,4,5-Tetraethylcyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur with halogens (e.g., chlorine or bromine) under UV light or in the presence of a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogens (chlorine, bromine) with UV light or radical initiators.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
1,2,4,5-Tetraethylcyclohexane has several applications in scientific research:
作用機序
The mechanism of action of 1,2,4,5-Tetraethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s bulky ethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetramethylcyclohexane: Similar structure but with methyl groups instead of ethyl groups.
1,2,4,5-Tetraethylbenzene: Aromatic analogue with ethyl groups on a benzene ring.
1,2,3,4-Tetraethylcyclohexane: Different substitution pattern on the cyclohexane ring.
Uniqueness
1,2,4,5-Tetraethylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
61142-24-3 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
1,2,4,5-tetraethylcyclohexane |
InChI |
InChI=1S/C14H28/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h11-14H,5-10H2,1-4H3 |
InChIキー |
BOYDUSQXWHQREG-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C(CC1CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)


![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)








